5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a chloro-substituted benzene ring, a propoxy group, and a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methyl-2-propoxybenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Chlorination: The amino group is subsequently chlorinated using thionyl chloride or phosphorus pentachloride to form the desired chloro compound.
Alkylation: Finally, the chloro compound is alkylated with 2,4,4-trimethylpentan-2-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzene ring, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Ammonia, thiols, alkoxides, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloro and propoxy groups contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-methyl-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 5-Chloro-2-methyl-4-nitroaniline
- 4-Methoxy-2-methylphenylboronic acid
- (5-Chloro-2-propoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone
Uniqueness
5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, propoxy, and sulfonamide groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO3S/c1-8-9-23-15-10-13(2)14(19)11-16(15)24(21,22)20-18(6,7)12-17(3,4)5/h10-11,20H,8-9,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCVKGSAKLOYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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